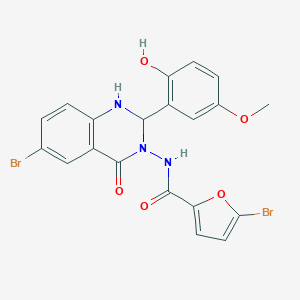
5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of bromine atoms, a quinazolinone core, and a furan ring. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Coupling with Furan-2-carboxamide: The final step involves coupling the brominated quinazolinone derivative with furan-2-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinazolinone core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium azide, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized hydroxy and methoxy groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Biology: The compound serves as a tool for probing the function of specific proteins and enzymes in biological systems.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents targeting diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation.
Pathway Modulation: It modulates signaling pathways involved in cell growth, apoptosis, and inflammation, leading to its potential therapeutic effects.
Molecular Targets: The primary molecular targets include kinases, transcription factors, and other proteins involved in cancer cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(2-hydroxyphenyl)-4-oxo-1,4-dihydroquinazoline: Lacks the methoxy group and furan ring, resulting in different biological activities.
6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydroquinazoline: Lacks the furan-2-carboxamide moiety, affecting its interaction with molecular targets.
5-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydroquinazoline: Similar structure but without the furan ring, leading to variations in its chemical reactivity and biological effects.
Uniqueness
The uniqueness of 5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide lies in its specific structural features, such as the presence of both bromine atoms, the methoxy group, and the furan-2-carboxamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and pharmaceutical development.
Properties
Molecular Formula |
C20H15Br2N3O5 |
|---|---|
Molecular Weight |
537.2 g/mol |
IUPAC Name |
5-bromo-N-[6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H15Br2N3O5/c1-29-11-3-5-15(26)13(9-11)18-23-14-4-2-10(21)8-12(14)20(28)25(18)24-19(27)16-6-7-17(22)30-16/h2-9,18,23,26H,1H3,(H,24,27) |
InChI Key |
GVQNKKJSNKXPRG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)O)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC=C(O4)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


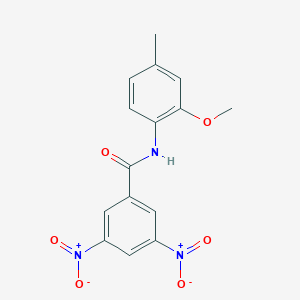
![propyl 2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331141.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331147.png)
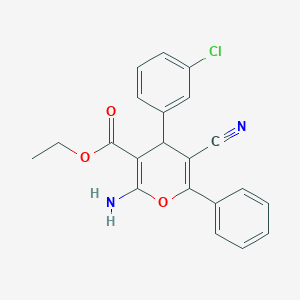
![5-methyl-N-(3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}phenyl)-3-phenyl-4-isoxazolecarboxamide](/img/structure/B331150.png)
methanone](/img/structure/B331151.png)
![Dimethyl 5-[(3-{4-nitrophenyl}acryloyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B331152.png)
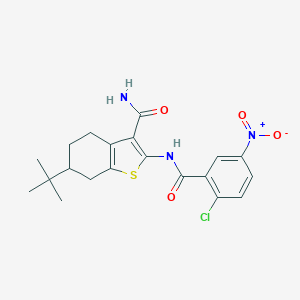
![2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B331154.png)
![11-(4-isopropoxyphenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331155.png)

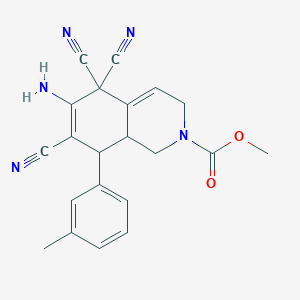
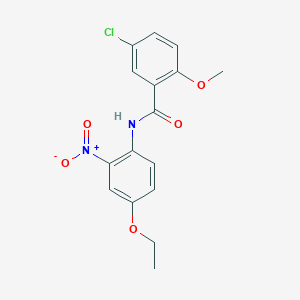
![Methyl 3-{[3-(4-chlorophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B331162.png)
